![molecular formula C12H12N2 B11908614 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline CAS No. 58491-35-3](/img/structure/B11908614.png)
6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes a pyrrole ring fused to an isoquinoline system. Such compounds are of significant interest due to their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline can be achieved through several methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. This can be done using the Pictet–Spengler reaction, which involves cyclization and oxidation . Another method includes the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of catalytic processes and optimization of reaction conditions for large-scale production, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline involves its interaction with specific molecular targets. For instance, its ability to inhibit acetylcholinesterase suggests that it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Marinoquinolines: These compounds share a similar tricyclic structure and exhibit a wide range of biological activities, including antibacterial and antineoplastic properties.
Pyrrolopyrazines: Another class of nitrogen-containing heterocycles with significant biological activities, such as antimicrobial and anti-inflammatory properties.
Uniqueness
6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase, for example, sets it apart from other similar compounds and highlights its potential therapeutic applications .
Properties
CAS No. |
58491-35-3 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-8-9-2-3-12-11(5-7-14-12)10(9)4-6-13-8/h2-3,5,7,14H,4,6H2,1H3 |
InChI Key |
IBABYFNAQSOPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCC2=C1C=CC3=C2C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908532.png)
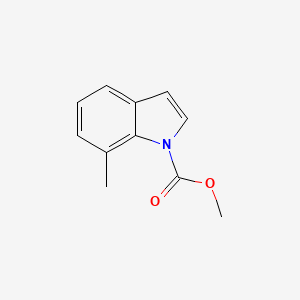
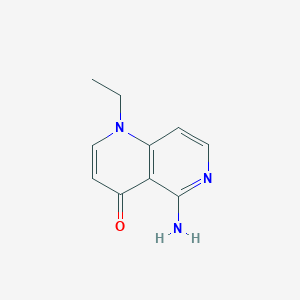
![7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908541.png)
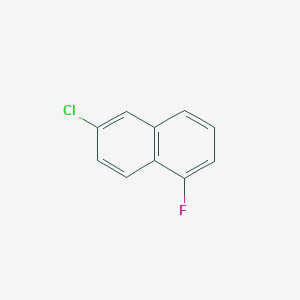

![Thiazolo[5,4-f]isoquinoline](/img/structure/B11908580.png)


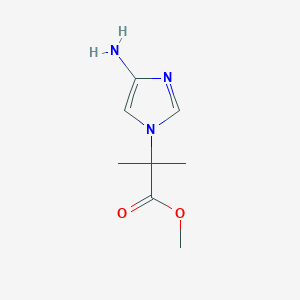
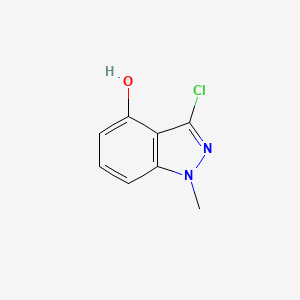
![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)


